Sodium Mesitylenesulfonate

Catalog No.
S742646
CAS No.
6148-75-0
M.F
C9H12NaO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Mesitylenesulfonate

CAS Number

6148-75-0

Product Name

Sodium Mesitylenesulfonate

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfonate

Molecular Formula

C9H12NaO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);

InChI Key

ZUUNGHDXMBZQIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.[Na]

Organic Chemistry: Synthesis of Sulfur-Containing Compounds

Application Summary: Sodium Mesitylenesulfonate is a versatile reagent used in the synthesis of various sulfur-containing organic compounds. These compounds are essential in numerous industries, including pharmaceuticals, agrochemicals, and materials science.

Methods of Application: The compound acts as a sulfonylating, sulfenylating, or sulfinylating agent under different reaction conditions. It is particularly useful for creating S–S, N–S, and C–S bonds, leading to the production of thiosulfonates, sulfonamides, sulfides, and sulfones.

Results: The use of Sodium Mesitylenesulfonate has led to significant advancements in the synthesis of these organosulfur compounds. The reactions often result in high yields and purity, making it a valuable building block in organic synthesis .

Organic Synthesis: Building Block for Organosulfur Compounds

Application Summary: Sodium Mesitylenesulfonate is a powerful building block in organic synthesis, particularly for creating valuable organosulfur compounds.

Methods of Application: It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions, to form S–S, N–S, and C–S bonds. This leads to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.

Results: The compound’s use has led to remarkable advancements in synthesizing these organosulfur compounds, with significant achievements in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .

Energy Storage: Sodium-Ion Batteries (SIBs)

Application Summary: Transition metal sulfides, including those derived from Sodium Mesitylenesulfonate, are being researched for their application in sodium-ion batteries (SIBs).

Methods of Application: These materials are investigated for their electrochemical properties, design strategies, and reaction mechanisms when used as anodes in SIBs.

Results: Recent progress has shown that these materials, due to their high theoretical capacity and low reduction potential, hold great potential for grid-scale energy storage systems and electric vehicle applications .

Sodium Mesitylenesulfonate, with the chemical formula C9H11NaO3S\text{C}_9\text{H}_{11}\text{NaO}_3\text{S}, is the sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is characterized by its aromatic structure, which includes a sulfonic acid group attached to a mesitylene backbone. Sodium Mesitylenesulfonate appears as a white crystalline powder and is soluble in water, making it useful in various applications, particularly in chemical synthesis and as a surfactant.

  • Nucleophilic Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of different derivatives.
  • Reactions with Bases: It can react with strong bases such as sodium hydroxide to form stable aqueous solutions, which are often used in bleaching compositions .
  • Complex Formation: Sodium Mesitylenesulfonate can form complexes with various metal ions, enhancing its utility in catalysis and material science .

Sodium Mesitylenesulfonate can be synthesized through several methods:

  • Sulfonation of Mesitylene: The primary method involves the sulfonation of mesitylene using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
  • Direct Reaction with Sodium Hydroxide: Another approach is to react 2,4,6-trimethylbenzenesulfonic acid directly with sodium hydroxide in an aqueous solution .

Sodium Mesitylenesulfonate has several important applications:

  • Surfactants: It is used as a surfactant in cleaning products and formulations due to its ability to reduce surface tension.
  • Stabilizers: In bleaching formulations, it serves as a stabilizer for hypohalite or hypochlorous acid components, enhancing their effectiveness .
  • Chemical Synthesis: It acts as a reagent or catalyst in various organic synthesis reactions.

Studies on the interactions of Sodium Mesitylenesulfonate focus on its role in stabilizing reactive components in chemical formulations. For instance, it has been shown to significantly increase the stability of hypohalite bleaching agents beyond what is achieved with other stabilizers . This property makes it valuable in industrial applications where stability and efficacy are critical.

Several compounds share structural or functional similarities with Sodium Mesitylenesulfonate. Here are some notable examples:

Compound NameChemical FormulaKey Features
Sodium BenzenesulfonateC6H5NaO3S\text{C}_6\text{H}_5\text{NaO}_3\text{S}Commonly used as a surfactant; simpler structure.
Sodium DodecylbenzenesulfonateC18H30NaO3S\text{C}_{18}\text{H}_{30}\text{NaO}_3\text{S}Widely used in detergents; longer hydrophobic tail.
Potassium MesitylenesulfonateC9H11K O3S\text{C}_9\text{H}_{11}\text{K O}_3\text{S}Similar structure but uses potassium instead of sodium.

Uniqueness of Sodium Mesitylenesulfonate

Sodium Mesitylenesulfonate is unique due to its specific trimethylated aromatic structure, which provides distinct steric and electronic properties compared to simpler sulfonates. Its ability to stabilize reactive species in bleaching formulations sets it apart from other sulfonates that may not exhibit the same level of efficacy.

The comprehensive crystallographic parameters for sodium mesitylenesulfonate are presented in the following data table:

ParameterValueUnitsDescription
Empirical formulaC₁₈H₂₄Na₂O₇S₂-Chemical formula of the compound in the crystal structure
Formula weight462.47g/molMolecular weight of the compound
Temperature297(2) KKTemperature at which diffraction data was collected
Crystal systemMonoclinic-Crystal lattice system classification
Space groupC2-Crystallographic space group
Unit cell dimension a8.6926 ÅÅUnit cell edge length along a-axis
Unit cell dimension b7.3679 ÅÅUnit cell edge length along b-axis
Unit cell dimension c16.4519 ÅÅUnit cell edge length along c-axis
Unit cell angle α90°°Unit cell angle between b and c axes
Unit cell angle β103.7790°°Unit cell angle between a and c axes
Unit cell angle γ90°°Unit cell angle between a and b axes
Volume1023.36(4) ųųUnit cell volume
Z2-Number of formula units per unit cell
Density (Calculated)1.501 Mg/m³Mg/m³Calculated crystal density
Absorption coefficient3.123 mm⁻¹mm⁻¹Linear absorption coefficient for X-rays
F(000)484-Structure factor for zero diffraction angle

Data Collection Parameters

The X-ray diffraction data collection parameters demonstrate the comprehensive nature of the crystallographic analysis:

ParameterValueDescription
Crystal size0.078 × 0.067 × 0.023 mm³Physical dimensions of crystal specimen
Theta range for data collection2.765° to 70.093°Angular range for X-ray diffraction data collection
Index ranges h-10 ≤ h ≤ 10Miller index range for h reflections
Index ranges k-8 ≤ k ≤ 8Miller index range for k reflections
Index ranges l-20 ≤ l ≤ 20Miller index range for l reflections
Completeness to theta67.67 to 99.9%Percentage of theoretical reflections collected

Structure Refinement Parameters

The structure refinement was performed using the full matrix least squares method on F², yielding the following quality indicators [1] [2]:

ParameterValueDescription
Refinement methodFull matrix least squares on F²Mathematical method used for structure refinement
Data/restraints/parameters1916/2/178Number of data points, restraints, and refined parameters
Goodness-of-fit on F²1.076Statistical measure of refinement quality
Final R indices [I > 2σ(I)] R10.0537Reliability factor for observed reflections
Final R indices [I > 2σ(I)] wR20.1407Weighted reliability factor for observed reflections
R indices (all data) R10.0635Reliability factor for all reflections
R indices (all data) wR20.1520Weighted reliability factor for all reflections
Absolute structure parameter0.03Parameter indicating absolute structure determination
Extinction coefficient0.0092Secondary extinction correction coefficient
Largest diff. peak and hole0.387 e⁻/ųMaximum residual electron density difference

Molecular Structure and Hydrogen Bonding

The crystal structure reveals significant hydrogen bonding interactions that stabilize the molecular arrangement. A critical hydrogen bond is formed between the hydroxyl group acting as a cation and the sulfonate moiety as an anion, with specific parameters detailed in the following table [1] [2]:

Hydrogen Bondd(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (DHA) (°)
O(4)-H(4)...O(2)0.842.102.841147

This hydrogen bonding interaction with a bond distance of 2.841 Å and bond angle of 147° contributes significantly to the molecular stability within the crystal lattice [1] [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

223.04048470 g/mol

Monoisotopic Mass

223.04048470 g/mol

Heavy Atom Count

14

Other CAS

6148-75-0

Wikipedia

Sodium 2,4,6-trimethylbenzenesulfonate

General Manufacturing Information

Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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